7-Methylimidazo[1,2-b][1,2,4]triazine
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development
Nitrogen-containing heterocycles are fundamental building blocks in the design and development of new therapeutic agents. Their structures are prevalent in a vast array of natural products and synthetic drugs, owing to their unique chemical properties. These ring systems can engage in various non-covalent interactions, such as hydrogen bonding, and their dipole character makes them effective pharmacophores that can bind to biological receptors with high affinity. The structural diversity and functional versatility of these compounds have made them indispensable scaffolds in the search for novel treatments for a wide range of diseases.
The 1,2,4-triazine (B1199460) ring, a key component of the imidazo[1,2,b] ontosight.aigoogle.comtriazine system, is a prominent structural motif in compounds exhibiting a wide spectrum of biological activities. beilstein-journals.org Derivatives of 1,2,4-triazine have been investigated for their potential anti-inflammatory, anticancer, antimicrobial, and antiviral properties. ontosight.aibeilstein-journals.org Fusing the triazine ring with other heterocyclic structures, such as an imidazole (B134444) ring, creates a more complex and rigid scaffold that allows for the fine-tuning of pharmacological activity and selectivity.
Historical Context and Evolution of Imidazo[1,2-b]benchchem.comontosight.aigoogle.comtriazine Derivatives in Research
The imidazotriazine framework emerged as a subject of interest in the latter part of the 20th century, as chemists began to explore condensed heterocyclic systems for pharmaceutical applications. Early research into these compounds focused on their potential as modulators of key biological targets.
A significant breakthrough in the development of these derivatives came in the mid-2000s with the discovery of a series of imidazo[1,2-b] ontosight.aigoogle.comtriazines that act as high-affinity, selective agonists for the α2 and α3 subtypes of the GABA(A) receptor. This discovery highlighted their potential for the treatment of anxiety without the sedative effects associated with less selective benzodiazepines. google.com Further research solidified the role of this scaffold in neuroscience, with various analogues being developed and tested for their anxiolytic properties. google.com
In parallel, researchers began to investigate the potential of imidazo[1,2-b] ontosight.aigoogle.comtriazines as inhibitors of protein kinases, a large family of enzymes that are crucial regulators of cell function and are often dysregulated in diseases like cancer. google.com This line of inquiry established a second major avenue of research for this versatile scaffold, leading to the development of compounds targeting specific kinases involved in tumor progression, such as c-Met. google.com
Current Research Landscape and Future Directions for 7-Methylimidazo[1,2-b]benchchem.comontosight.aigoogle.comtriazine Analogues
Current research on 7-Methylimidazo[1,2-b] ontosight.aigoogle.comtriazine and its related analogues is primarily focused on oncology and infectious diseases. The scaffold is recognized as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity.
In cancer research, various derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Studies have shown that modifications to the core structure can lead to potent inhibition of cell proliferation in leukemia, colon cancer, melanoma, and non-small cell lung cancer cell lines. ontosight.ai The mechanism of action is often linked to the inhibition of critical cellular pathways, such as those regulated by protein kinases. google.com
The antimicrobial potential of these compounds is another active area of investigation. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. researchgate.net
Future research is directed towards the rational design and synthesis of novel, more potent, and selective analogues. This includes the creation of more complex, multi-ring structures fused to the imidazotriazine core to explore new chemical space and biological activities. beilstein-journals.org The development of efficient and regioselective synthetic methodologies is crucial for generating libraries of these compounds for high-throughput screening. beilstein-journals.org A deeper understanding of the structure-activity relationships (SAR) and the specific molecular targets of these compounds will be essential for advancing them toward potential clinical applications.
Data Tables
Table 1: Key Chemical Identifiers of the Parent Compound: Imidazo[1,2-b] ontosight.aigoogle.comtriazine
| Property | Value |
| CAS Number | 275-00-3 |
| Molecular Formula | C₅H₄N₄ |
| Molecular Weight | 120.11 g/mol |
| IUPAC Name | Imidazo[1,2-b] ontosight.aigoogle.comtriazine |
Table 2: Investigated Biological Activities of Imidazo[1,2-b] ontosight.aigoogle.comtriazine Derivatives
| Biological Activity | Target/Application Area |
| Anticancer | Inhibition of cancer cell lines |
| Anxiolytic | GABA(A) α2/α3 receptor agonism |
| Kinase Inhibition | c-Met inhibitors |
| Antimicrobial | Antibacterial and antifungal |
| Anti-inflammatory | General screening |
Table 3: Examples of Cancer Cell Lines Tested Against Imidazo[1,2-b] ontosight.aigoogle.comtriazine Derivatives
| Cancer Type | Cell Line Examples |
| Leukemia | RPMI-8226 |
| Colon Cancer | SW-620 |
| Melanoma | (Not specified) |
| Ovarian Cancer | OVCAR-8 |
| Renal Cancer | (Not specified) |
| Non-Small Cell Lung Cancer | (Not specified) |
Structure
3D Structure
Properties
CAS No. |
425378-62-7 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7-methylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C6H6N4/c1-5-4-8-6-7-2-3-9-10(5)6/h2-4H,1H3 |
InChI Key |
FEUQDCIVULPSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1N=CC=N2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 7 Methylimidazo 1,2 B 1 2 3 Triazine and Analogues
Established Synthetic Routes for Imidazo[1,2-b]benchchem.commdpi.comresearchgate.nettriazine Core Structures
The formation of the fused imidazole (B134444) and 1,2,4-triazine (B1199460) rings can be achieved through several strategic pathways. These routes typically involve the sequential or concerted formation of the individual heterocyclic rings from acyclic or monocyclic precursors.
A prevalent method for constructing the imidazole portion of the imidazotriazine system is through condensation with α-haloketones. researchgate.net This reaction, a variation of the Hantzsch imidazole synthesis, typically involves the reaction of a compound containing an amino-triazine moiety with an α-haloketone. The α-haloketone provides a two-carbon unit that reacts with the nitrogen atoms of the triazine precursor to form the fused five-membered imidazole ring.
For instance, a 3-amino-1,2,4-triazine derivative can be reacted with an α-bromoketone. The reaction proceeds via initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the fused imidazo[1,2-b] mdpi.comresearchgate.nettriazine core. The choice of the α-haloketone determines the substitution pattern on the imidazole ring. To obtain the 7-methyl derivative specifically, an appropriate precursor such as 1-bromo-2-butanone (B1265390) or a related α-haloketone would be required. The reaction conditions are often optimized by using a base to facilitate the cyclization step. researchgate.net Similarly, precursors like chloroacetaldehyde (B151913) or phenacyl bromide derivatives can be used to construct the fused imidazole ring onto a triazine core. rsc.orgresearchgate.net
Table 1: Examples of Reagents for Imidazole Ring Formation
| Reagent Type | Specific Example | Resulting Substituent Pattern |
|---|---|---|
| α-Haloketone | Chloroacetaldehyde | Unsubstituted at C6/C7 |
| α-Haloketone | Phenacyl Bromide | Phenyl group at C6/C7 |
Cyclization reactions are fundamental to forming the bicyclic imidazotriazine structure. These can involve the formation of the triazine ring onto a pre-existing imidazole or, more commonly, the cyclization of a functionalized triazine to form the fused imidazole ring. One such approach involves the cyclization of a monocyclic 1,2,4-triazine with a suitable reagent like chloroacetaldehyde or its dimethyl acetal, which provides the two-carbon bridge necessary to form the imidazole ring, resulting in the imidazo[2,1-f] mdpi.comresearchgate.nettriazine system, an isomer of the target compound. rsc.org
Another strategy involves the reductive cyclization of precursors like nitrophenylhydrazides to form fused triazine rings. mdpi.com While this specific example leads to different fused systems, the principle of intramolecular cyclization of a suitably substituted precursor is a cornerstone of heterocyclic synthesis and is applicable to the formation of the imidazo[1,2-b] mdpi.comresearchgate.nettriazine core.
The synthesis of fused 1,2,4-triazines is a broad field with numerous established methods. ijpsr.info The predominant method involves the condensation reaction of a 1,2-dicarbonyl compound with an appropriate acid hydrazide, which is particularly effective for preparing 1,2,4-triazines where the substituents at the 5- and 6-positions are identical. nih.gov
Other general strategies that can be adapted for the synthesis of fused triazines include:
Reductive Cyclization: This method, often applied to precursors like nitrophenylhydrazides, uses reducing agents to facilitate the ring-closing reaction. mdpi.com
Reaction with Hydrazides: As mentioned, 1,2-dicarbonyl compounds react with acid hydrazides to form the triazine ring. nih.gov
Cyclodehydration: The reaction of β-keto-N-acylsulfonamides with hydrazine (B178648) salts can yield 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org
Multistep Syntheses: Complex fused systems are often built through linear, multi-step sequences. For example, the synthesis of pyrrolo[2,1-f] mdpi.comresearchgate.nettriazines can be achieved from N-aminopyrrole precursors followed by cyclization with agents like formamidine (B1211174) acetate (B1210297) or formamide. nih.gov
These diverse protocols provide a toolbox for chemists to construct a wide array of fused 1,2,4-triazine derivatives, including the imidazo[1,2-b] mdpi.comresearchgate.nettriazine scaffold. ijpsr.inforesearchgate.net
Functionalization and Derivatization Strategies of the 7-Methylimidazo[1,2-b]benchchem.commdpi.comresearchgate.nettriazine Moiety
Once the core heterocyclic structure is synthesized, it can be further modified to explore its chemical space and biological activity. Functionalization strategies focus on introducing various substituents at specific positions on the ring system.
To investigate structure-activity relationships (SAR), various functional groups are introduced onto the core scaffold. nih.gov This allows researchers to understand how changes in size, electronics, and lipophilicity affect the molecule's interaction with biological targets. For fused triazine systems, substituents are often introduced on the aryl rings or directly on the heterocyclic core.
For example, in a study on 1,2,4-triazine GPR84 antagonists, various groups were substituted on the aryl rings attached to the triazine core. nih.gov It was found that substituting anisole (B1667542) groups with halides led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov This type of systematic modification is crucial for optimizing the potency and properties of a lead compound. The synthesis of a library of derivatives with different substituents allows for a comprehensive SAR study. nih.gov
Table 2: Common Substitutions for SAR Studies
| Position of Substitution | Type of Substituent | Purpose of Modification |
|---|---|---|
| Imidazole Ring | Halogens (e.g., Br, Cl) | Modulate electronic properties; serve as handle for cross-coupling |
| Triazine Ring | Small Alkyl Groups | Increase lipophilicity |
| Imidazole/Triazine Rings | Aryl/Heteroaryl Groups | Explore steric limits of binding pockets; introduce new interaction points |
N-alkylation is a key functionalization reaction for nitrogen-containing heterocycles, including imidazotriazines. This process involves adding an alkyl group to one of the nitrogen atoms in the ring system. The position of alkylation can be influenced by steric and electronic factors, and sometimes mixtures of regioisomers are formed. fabad.org.tr
The standard procedure for N-alkylation involves reacting the heterocyclic substrate with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base. nih.gov Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH), and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). fabad.org.tr For imidazopyridines, which are structurally related to imidazotriazines, N-alkylation with 4-methoxybenzyl chloride in the presence of K2CO3 in DMF has been shown to occur primarily on the nitrogen atoms of the pyridine (B92270) ring. fabad.org.tr Zeolites can also be used as basic catalysts for N-alkylation of imidazoles. researchgate.net The choice of alkylating agent allows for the introduction of a wide variety of alkyl and substituted alkyl groups onto the heterocyclic core. researchgate.net
Regioselective Functionalization and Its Challenges
The regioselective functionalization of the imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine core and its analogues is a critical aspect of their synthesis, presenting notable challenges that chemists must overcome to achieve the desired substitution patterns. The arrangement of nitrogen atoms within the fused heterocyclic system results in multiple reactive sites, making control of regioselectivity a significant hurdle.
A primary challenge lies in directing incoming substituents to a specific position on the heterocyclic scaffold. For instance, in the synthesis of related, more complex fused systems like imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines, the choice of reaction conditions plays a pivotal role in determining the final regioisomer. The reaction of 5,7-dimethylimidazo[4,5-e]triazine-3-thione with diethyl acetylenedicarboxylate (B1228247) (DEAD) demonstrates this sensitivity; reactions in alcohol solvents yield a mixture of isomers with the angular imidazo[4,5-e]thiazolo[2,3-c] isomer predominating. nih.gov However, by switching the solvent to acetic acid, the regioselectivity can be reversed to favor the formation of the linear imidazo[4,5-e]thiazolo[3,2-b] isomer. nih.gov This solvent-dependent outcome highlights the subtle energetic differences between competing reaction pathways and the challenge of selectively stabilizing one transition state over another.
The plausible mechanism for such reactions involves a Michael addition followed by an intramolecular cyclization. researchgate.net The regioselectivity is determined during the cyclization step, where one of several nitrogen atoms can act as the nucleophile. The inherent nucleophilicity of these nitrogens can be similar, leading to mixtures of products unless carefully controlled.
To address these challenges in related heterocyclic systems like imidazo[1,2-a]pyrazines, a combination of theoretical calculations and tailored reagents has been employed. nih.govrsc.org By calculating the pKa values of the ring protons, researchers can predict the most acidic site for deprotonation and subsequent functionalization using specific organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov This calculation-assisted approach allows for a more rational design of synthetic strategies to overcome the inherent regioselectivity challenges of these nitrogen-rich scaffolds. nih.govrsc.org Similar predictive models could prove invaluable for the targeted functionalization of the 7-methylimidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine system.
The table below summarizes the effect of reaction conditions on the regioselective synthesis of an analogous imidazo[4,5-e]thiazolo[3,2-b]triazine system, illustrating the challenges and control elements.
| Entry | Substrate | Reagent | Solvent | Conditions | Ratio of Isomers (Linear:Angular) | Primary Product |
|---|---|---|---|---|---|---|
| 1 | 5,7-dimethylimidazo[4,5-e]triazine-3-thione | DEAD | Methanol (B129727) | Reflux, 2h | 38:62 | Angular |
| 2 | 5,7-dimethylimidazo[4,5-e]triazine-3-thione | DEAD | 95% Ethanol | Reflux, 2h | 30:70 | Angular |
| 3 | 5,7-dimethylimidazo[4,5-e]triazine-3-thione | DEAD | Acetic Acid | 50°C, 2h | 83:17 | Linear |
| 4 | 5,7-dimethylimidazo[4,5-e]triazine-3-thione | DEAD | Acetic Acid | 20°C, 2h | 91:9 | Linear |
Late-Stage Structural Diversification Approaches
Late-stage structural diversification is a powerful strategy in medicinal chemistry for rapidly generating analogues from a common intermediate, enabling efficient exploration of the structure-activity relationship (SAR). For the imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine scaffold and its relatives, several effective late-stage diversification techniques have been developed.
One of the most prominent approaches is transition metal-catalyzed cross-coupling, particularly palladium-catalyzed arylation. This method allows for the introduction of a wide array of aryl and heteroaryl groups at specific positions on the pre-formed heterocyclic core. A notable example is the highly regioselective palladium-catalyzed C-7 arylation of an imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine intermediate, which served as the key final step in a convergent synthesis of a selective GABAA agonist. This demonstrates the power of catalytic methods to functionalize the core structure at a late stage with high precision.
Skeletal rearrangements represent another advanced method for structural diversification. In studies on related imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine systems, it has been shown that the core heterocyclic structure can undergo base-induced rearrangements. nih.govbeilstein-journals.org For example, treatment with potassium hydroxide (B78521) in methanol can induce a cascade of hydrolysis and skeletal rearrangement, transforming the thiazolotriazine core into a new imidazo[4,5-e] nih.govosi.lvthiazino[2,3-c] nih.govresearchgate.netcitedrive.comtriazine system. beilstein-journals.org This type of transformation dramatically alters the shape and connectivity of the molecule, providing access to novel chemical space from a common precursor. The isomerization of linear imidazo[4,5-e]thiazolo[3,2-b]triazines to their angular isomers upon treatment with bases like triethylamine (B128534) or sodium alcoholates is another example of a powerful late-stage structural modification. nih.gov
These diversification strategies are crucial for building libraries of compounds for biological screening. By applying these techniques, chemists can systematically modify different positions of the imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine scaffold, fine-tuning its pharmacological properties.
Advanced Synthetic Techniques and Novel Precursors for Imidazo[1,2-b]nih.govresearchgate.netcitedrive.comtriazine Systems
Catalytic Approaches (e.g., Palladium-Catalyzed Direct Arylation for Related Scaffolds)
Catalytic methods, particularly those employing palladium, have become indispensable for the synthesis and functionalization of imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine and its analogues. These approaches offer high efficiency and selectivity, often under mild reaction conditions.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the C-H arylation of these heterocycles. Research has demonstrated a highly regioselective palladium-catalyzed arylation for the synthesis of a GABAA α2/3-selective agonist containing the imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine core. This key reaction highlights the utility of palladium catalysis in forging carbon-carbon bonds at specific sites on the heterocyclic ring, a process that would be difficult to achieve with traditional methods. The efficiency of this route was proven on a multi-kilogram scale, underscoring its practicality for producing significant quantities of the target compound.
For the related imidazo[1,2-b] nih.govresearchgate.netcitedrive.comrsc.orgtetrazine scaffold, a versatile protocol for C6-(het)arylation has been developed using palladium catalysis under microwave irradiation. This method allows for the coupling of a large panel of bromoaryl derivatives with the heterocyclic core in good yields, demonstrating compatibility with a wide range of functional groups and heterocycles. The use of microwave irradiation often accelerates the reaction, leading to shorter reaction times and improved efficiency.
The table below provides examples of conditions used for the palladium-catalyzed functionalization of related imidazo-fused heterocyclic systems.
| Scaffold | Reaction Type | Catalyst System | Key Features |
|---|---|---|---|
| Imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine | C-7 Arylation | Palladium Catalyst | Highly regioselective; key final step in a multi-kg synthesis. |
| Imidazo[1,2-b] nih.govresearchgate.netcitedrive.comrsc.orgtetrazine | C-6 (Het)arylation | Palladium Catalyst / Microwave | Versatile protocol, good yields, compatible with various functional groups. |
| Imidazo[1,2-a]pyrazine | Negishi Cross-Coupling | Pd-PEPPSI-iPr | Functionalization of organozinc intermediates at various positions. nih.gov |
Utilization of Fluorinated Precursors in Imidazonih.govresearchgate.netcitedrive.comtriazine Synthesis
The incorporation of fluorine atoms or fluorinated groups into heterocyclic compounds is a widely used strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. scirp.orgnih.gov The synthesis of fluorinated imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine analogues can be effectively achieved through the use of fluorinated precursors or building blocks.
One direct approach involves starting with precursors that already contain fluorine atoms. For example, in the synthesis of related fused 1,2,4-triazine systems, such as fluorinated 1,2,4-triazino[3,4-b] nih.govcitedrive.comosi.lvthiadiazolones, the synthesis begins with fluorinated starting materials like 2-(4'-fluorophenyl)-6-(2'-amino-5'-fluorophenyl)-1,2,4-triazino[3,4-b] nih.govcitedrive.comosi.lvthiadiazol-4-one. scirp.org This pre-fluorinated core is then further functionalized. This strategy ensures the precise placement of fluorine atoms in the final molecule. This principle can be applied to the synthesis of imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazines by using fluorinated aminotriazines or fluorinated α-haloketones as the key building blocks.
Modern synthetic methods also allow for the late-stage introduction of fluorinated moieties. For the analogous imidazo[1,2-a]pyridine (B132010) scaffold, visible light-promoted reactions have been developed for the direct perfluoroalkylation of the heterocycle using perfluoroalkyl iodides. nih.gov This photoinduced radical reaction proceeds via an electron donor-acceptor (EDA) complex at room temperature and exhibits broad substrate scope, allowing for the installation of groups like -CF3, -C4F9, and -C8F17. nih.gov Such advanced catalytic methods provide a powerful tool for accessing fluoroalkylated imidazo[1,2-b] nih.govresearchgate.netcitedrive.comtriazine derivatives that might be otherwise difficult to synthesize.
The use of versatile fluorinated building blocks, such as fluorinated 1,2,4-triketones, has also been explored for constructing various fluorinated heterocycles. researchgate.net Although not directly applied to imidazo (B10784944) nih.govresearchgate.netcitedrive.comtriazines, these precursors demonstrate the potential of using multi-functional fluorinated synthons to build complex heterocyclic systems.
Iv. Pharmacological and Biological Investigations of 7 Methylimidazo 1,2 B 1 2 3 Triazine Analogues Preclinical and in Vitro Studies
Enzyme Target Modulation and Inhibition Studies
Analogues of 7-methylimidazo[1,2-b] nih.govnih.govgoogle.comtriazine have been extensively studied for their ability to inhibit various enzymes implicated in disease pathogenesis. These studies have highlighted the structural features that govern potency and selectivity, providing a foundation for the rational design of novel therapeutic agents.
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov The PDE2A and PDE10A isoforms are particularly expressed in the brain, making them attractive targets for neuropsychiatric disorders. nih.gov
Derivatives of the related benzo[e]imidazo[2,1-c] nih.govnih.govgoogle.comtriazine (BIT) scaffold have been synthesized and evaluated as PDE2A inhibitors. nih.gov One potent compound, BIT1, which features a 2-fluoro-pyridin-4-yl group at the 8-position and a 2-chloro-5-methoxy-phenyl unit at the 1-position, demonstrated an IC50 for PDE2A of 3.33 nM. nih.gov This compound exhibited a 16-fold selectivity over PDE10A. nih.gov Structure-activity relationship studies indicated that the position of the nitrogen atom in the pyridine (B92270) ring and the substitution pattern on the phenyl ring are critical for both potency and selectivity. nih.gov Additionally, tricyclic compounds containing a pyridine-fused imidazo[5,1-c] nih.govnih.govgoogle.comtriazine core have been investigated as dual inhibitors of both PDE2A and PDE10A. nih.gov Furthermore, a patent has described 7-methylimidazo[5,1-f] nih.govnih.govgoogle.comtriazin-4(3H)-one derivatives as PDE10 inhibitors. google.com
| Compound Scaffold | Target | Key Findings | Reference |
|---|---|---|---|
| Benzo[e]imidazo[2,1-c] nih.govnih.govgoogle.comtriazine | PDE2A | BIT1 showed an IC50 of 3.33 nM with 16-fold selectivity over PDE10A. | nih.gov |
| Pyridine-fused imidazo[5,1-c] nih.govnih.govgoogle.comtriazine | PDE2A/PDE10A | Identified as dual inhibitors of both enzyme isoforms. | nih.gov |
| 7-Methylimidazo[5,1-f] nih.govnih.govgoogle.comtriazin-4(3H)-one | PDE10 | Disclosed in a patent as inhibitors of PDE10. | google.com |
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Analogues of imidazo[1,2-b] nih.govnih.govgoogle.comtriazine have been explored as inhibitors of several kinases.
Focal Adhesion Kinase (FAK/PTK2): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. nih.govmedchemexpress.com Its overexpression is linked to an invasive phenotype in many tumors. medchemexpress.com Researchers have designed and synthesized imidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazine derivatives as potent FAK inhibitors. rsc.orgacs.org One compound, by fusing an imidazole (B134444) ring with a triazine core, exhibited an IC50 value of 50 nM against FAK. rsc.org This compound was more selective for FAK over other kinases like IGF-IR and Pyk2. rsc.org Further studies demonstrated that these compounds could inhibit FAK-mediated autophosphorylation in various cancer cell lines. rsc.org Pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine derivatives have also been developed as dual inhibitors of FAK and Janus kinase 2 (JAK2), with one compound showing potent inhibition of both kinases with IC50 values of 5 nM and 2.5 nM, respectively. nih.govrsc.org
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov Bis( nih.govnih.govgoogle.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives have been designed as VEGFR-2 inhibitors. nih.gov Additionally, pyrrolo[1,2-f] nih.govnih.govgoogle.comtriazine derivatives have been synthesized as inhibitors of both c-Met and VEGFR-2, with one compound showing an IC50 value of 5.0 ± 0.5 nM against VEGFR-2. nih.gov In a separate study, nih.govnih.govgoogle.comtriazolo[4,3-a]pyrazine derivatives were also developed as dual c-Met/VEGFR-2 inhibitors. frontiersin.org
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently activated in cancer, promoting cell growth and survival. nih.gov While not the exact target scaffold, related imidazo[1,2-a]pyridine (B132010) derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway. nih.gov One such compound, with a 1,2,4-oxadiazole (B8745197) substituent, exhibited potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov
p38α Mitogen-Activated Protein (MAP) Kinase: p38α MAP kinase is involved in inflammatory responses. nih.gov Using a structure-based design strategy, imidazo[1,2-b]pyridazine (B131497) derivatives were identified as potent inhibitors of p38 MAP kinase. nih.govresearchgate.net One N-oxide derivative, in particular, exhibited potent inhibition of the enzyme. nih.gov
| Compound Scaffold | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Imidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazine | FAK (PTK2) | 50 nM | rsc.org |
| Pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine | FAK (PTK2) | 5 nM | nih.govrsc.org |
| Pyrrolo[1,2-f] nih.govnih.govgoogle.comtriazine | VEGFR-2 | 5.0 ± 0.5 nM | nih.gov |
| Imidazo[1,2-a]pyridine | PI3Kα | 2 nM | nih.gov |
| Imidazo[1,2-b]pyridazine | p38 MAP Kinase | Potent inhibition observed | nih.govresearchgate.net |
Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer agents. mdpi.comnih.gov While direct studies on 7-methylimidazo[1,2-b] nih.govnih.govgoogle.comtriazine are limited, research on related triazine analogues highlights the potential of this chemical class to interact with DHFR. A series of 1,3,5-triazine-benzimidazole hybrids were designed and synthesized, with some compounds showing potent inhibition of mammalian DHFR. nih.gov The most active compound in this series demonstrated an IC50 value of 2.0 nM. nih.govnih.gov These findings suggest that the triazine core can serve as a scaffold for the development of effective DHFR inhibitors. nih.gov
Receptor Ligand Binding and Functional Antagonism/Agonism
Beyond enzyme inhibition, imidazo[1,2-b] nih.govnih.govgoogle.comtriazine analogues have been investigated for their ability to bind to and modulate the function of cellular receptors.
G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor primarily expressed on immune cells, making it a target for inflammatory and fibrotic diseases. nih.govnih.gov An extensive structure-activity relationship (SAR) study of 1,2,4-triazine (B1199460) derivatives led to the identification of potent and competitive GPR84 antagonists. nih.govacs.org Through screening a large compound library, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was identified as a high-affinity and selective competitive antagonist of human GPR84. acs.org Further optimization of this series led to a lead compound with a favorable pharmacokinetic profile suitable for further development. nih.gov In silico docking and mutagenesis studies have provided insights into the potential binding pose of this class of antagonists within the GPR84 receptor. nih.gov
Cellular and Molecular Mechanisms of Action (In Vitro Studies)
The modulation of specific enzymes and receptors by imidazo[1,2-b] nih.govnih.govgoogle.comtriazine analogues translates into distinct cellular and molecular effects observed in in vitro studies.
Inhibition of Cell Proliferation and Viability: FAK inhibitors based on the imidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazine scaffold have been shown to potently inhibit the proliferation of various cancer cell lines that express high levels of FAK. rsc.orgacs.org Similarly, DHFR-inhibiting 1,3,5-triazine (B166579) analogues demonstrated significant tumor growth inhibitory activities against a panel of 60 human tumor cell lines. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: The anticancer effects of these compounds are often linked to the induction of programmed cell death (apoptosis) and disruption of the cell cycle. The imidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazine-based FAK inhibitors were found to delay cell cycle progression by arresting cells in the G2/M phase, thereby retarding cell growth. rsc.org In melanoma and cervical cancer cells, a related imidazo[1,2-a]pyridine compound induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis. nih.gov This was associated with increased levels of p53, p21, and the pro-apoptotic protein BAX. nih.gov
Inhibition of Cell Adhesion, Migration, and Invasion: A key mechanism by which FAK promotes cancer metastasis is by regulating cell adhesion and motility. rsc.org Potent imidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazine FAK inhibitors were shown to strongly inhibit the cell-matrix adhesion, migration, and invasion of U87-MG glioblastoma cells in a dose-dependent manner. rsc.orgacs.org
Modulation of Signaling Pathways: The observed cellular effects are underpinned by the modulation of specific intracellular signaling pathways. For instance, the imidazo[1,2-a]pyridine compounds were shown to reduce the levels of phosphorylated (p)-protein kinase B (Akt) and p-mechanistic target of rapamycin (B549165) (mTOR), key proteins in the PI3K/Akt/mTOR survival pathway. nih.gov Inhibition of p38 MAP kinase by imidazo[1,2-b]pyridazine derivatives led to reduced production of the pro-inflammatory cytokine TNF-α in human monocytic THP-1 cells. nih.gov
| Compound Scaffold | Cellular/Molecular Effect | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazine | Cell Cycle Arrest | U87-MG, HCT-116 | Arrested cells in the G2/M phase. | rsc.org |
| Imidazo[1,2-a] nih.govsemanticscholar.orgnih.govtriazine | Inhibition of Migration/Invasion | U87-MG | Strongly inhibited cell-matrix adhesion, migration, and invasion. | rsc.orgacs.org |
| Imidazo[1,2-a]pyridine | Induction of Apoptosis | A375, WM115 (Melanoma); HeLa (Cervical) | Induced significant levels of intrinsic apoptosis. | nih.gov |
| Imidazo[1,2-a]pyridine | Inhibition of PI3K/Akt/mTOR Pathway | A375, WM115, HeLa | Reduced levels of p-Akt and p-mTOR. | nih.gov |
| Imidazo[1,2-b]pyridazine | Inhibition of TNF-α Production | THP-1 (Human monocytic) | Potently inhibited LPS-induced TNF-α production. | nih.gov |
| 1,3,5-Triazine-benzimidazole | Inhibition of Tumor Growth | NCI-60 cell line panel | Active antitumor agents with GI50 values in the low micromolar range. | nih.gov |
Oxidative Stress Mitigation and Neuroprotection
A significant area of investigation for 1,2,4-triazine derivatives has been their potential to protect neuronal cells from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases. Studies have shown that certain analogues can mitigate cell death and inflammatory responses by targeting critical signaling molecules.
In preclinical models, novel 1,2,4-triazine derivatives have demonstrated neuroprotective effects against oxidative stress. Research on differentiated rat pheochromocytoma (PC12) cells exposed to hydrogen peroxide (H₂O₂) revealed that pretreatment with these triazine compounds afforded consistent protection from H₂O₂-induced cell death. researchgate.net A key mechanism underlying this protective effect was a significant reduction in the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. researchgate.net By inhibiting this key downstream effector of apoptosis, the triazine analogues effectively interrupt the cell death signaling pathway initiated by oxidative stress.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammatory and stress responses. In the context of neuroinflammation and oxidative damage, the activation of NF-κB is a pivotal event. Studies have shown that the neuroprotective effects of 1,2,4-triazine analogues are also linked to their ability to interfere with this pathway. In differentiated PC12 cells, pretreatment with triazine derivatives was found to greatly impair the activation of NF-κB that is typically induced by H₂O₂. researchgate.net Further research into other triazine derivatives, specifically a pyrazolo[4,3-e] mdpi.comresearchgate.nettriazine compound, has also demonstrated the ability to suppress NF-κB expression in cancer cells, corroborating the role of the triazine scaffold in modulating this key inflammatory pathway. nih.gov
| Mechanism | Finding | Cell Line | Source |
|---|---|---|---|
| Caspase-3 Activation | Marked reduction in caspase-3 activation following H₂O₂-induced stress. | Differentiated Rat Pheochromocytoma (PC12) | researchgate.net |
| NF-κB Activation | Greatly impaired H₂O₂-induced activation of NF-κB. | Differentiated Rat Pheochromocytoma (PC12) | researchgate.net |
Apoptosis Induction Pathways in Cancer Cells
In contrast to their neuroprotective roles, analogues of 7-Methylimidazo[1,2-b] mdpi.comresearchgate.nettriazine have been extensively investigated for their ability to selectively induce apoptosis in cancer cells. This dual functionality highlights the scaffold's potential for developing targeted therapeutic agents. The pro-apoptotic mechanisms involve the activation of multiple signaling cascades that converge to execute programmed cell death.
A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Research has shown that various 1,2,4-triazine analogues effectively trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways by activating key initiator and executioner caspases.
Extrinsic Pathway: Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.comresearchgate.nettriazine sulfonamide derivatives were found to induce the extrinsic pathway, evidenced by a significant increase in the activity of caspase-8 in DLD-1 and HT-29 colon cancer cells. mdpi.comnih.gov
Intrinsic and Extrinsic Pathways: A separate study on a pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.nettriazine sulphonamide derivative in breast cancer cells (MCF-7 and MDA-MB-231) demonstrated an increase in apoptosis mediated through caspases -9, -8, and -3/7. nih.gov Similarly, another novel 1,2,4-triazine sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, ultimately leading to the activation of executioner caspases-3/7. nih.gov
| Compound Type | Activated Caspases | Cancer Cell Line | Source |
|---|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.nettriazine sulphonamide | Caspase-8, Caspase-9, Caspase-3/7 | MCF-7, MDA-MB-231 (Breast) | nih.gov |
| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.comresearchgate.nettriazine sulfonamide | Caspase-8 | DLD-1, HT-29 (Colon) | mdpi.com |
| 1,2,4-Triazine sulfonamide derivative | Caspase-8, Caspase-9, Caspase-3/7 | DLD-1, HT-29 (Colon) | nih.gov |
The commitment of a cell to apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govuni.lu The anticancer activity of 1,2,4-triazine analogues is often linked to their ability to shift this balance in favor of cell death.
Investigations have shown that certain pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.nettriazine derivatives promote the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax in breast cancer cells. nih.gov The activation of p53 is a critical event, as it can transcriptionally activate pro-apoptotic genes like Bax, leading to mitochondrial dysfunction and apoptosis. nih.goviaea.org However, the involvement of p53 is not universal across all triazine analogues or cancer types. Studies on 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.comresearchgate.nettriazine sulfonamides in colon cancer cells revealed that these compounds induced apoptosis without increasing p53 levels, suggesting the activation of a p53-independent apoptotic pathway. nih.gov Furthermore, the mechanism of action for some sulfonamide derivatives is associated with the direct inhibition of anti-apoptotic proteins belonging to the Bcl-2 family. nih.gov
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as double-edged swords. While essential for some cellular signaling, their overproduction leads to oxidative stress, damaging cellular components and triggering programmed cell death. mdpi.com Several studies have implicated the induction of ROS as a key mechanism for the anticancer activity of 1,2,4-triazine analogues.
Research on pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comresearchgate.nettriazine derivatives demonstrated that these compounds possess potent pro-oxidative properties. nih.govmdpi.com In breast cancer cells, one such derivative was shown to increase the generation of ROS in a dose-dependent manner. nih.gov This accumulation of ROS is believed to inflict damage on lipids, proteins, and DNA, ultimately suppressing tumor cell proliferation and inducing apoptosis. mdpi.com This suggests that the targeted generation of oxidative stress within cancer cells is a viable therapeutic strategy employed by this class of compounds.
Autophagy Modulation (e.g., Beclin-1 Expression, mTOR Pathway Inhibition)
Analogues of the imidazo[1,2-b] google.comnih.govresearchgate.nettriazine scaffold have been investigated for their capacity to modulate autophagy, a critical cellular process for homeostasis and a dual player in cancer cell survival and death. Research into novel pyrazolo[4,3-e]tetrazolo[1,5-b] google.comnih.govresearchgate.nettriazine sulfonamide derivatives has demonstrated a significant influence on key autophagy-regulating proteins in colon cancer cell lines.
Specifically, treatment of DLD-1 and HT-29 colon cancer cells with a novel 1,2,4-triazine sulfonamide derivative resulted in a measurable increase in the concentration of Beclin-1. Beclin-1 is a central protein in the initiation of autophagy, forming a complex with Class III phosphatidylinositol-3-kinase (PI3K) to trigger the formation of autophagosomes. Its upregulation is a key indicator of autophagy induction.
Concurrently, the same study observed a decrease in the concentration of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a master negative regulator of autophagy; under nutrient-rich conditions, mTOR is active and suppresses autophagy initiation. Therefore, inhibition of mTOR is a critical step for autophagy activation. The ability of this 1,2,4-triazine analogue to simultaneously increase Beclin-1 and decrease mTOR levels points to a potent pro-autophagic mechanism of action. This dual modulation suggests that these compounds can effectively switch the cellular machinery towards a state of self-digestion, which can be a therapeutic strategy to overcome apoptosis resistance in cancer cells.
| Analogue | Cell Line | Effect on Beclin-1 | Effect on mTOR |
|---|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b] google.comnih.govresearchgate.nettriazine sulfonamide derivative | DLD-1 | Increased | Decreased |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] google.comnih.govresearchgate.nettriazine sulfonamide derivative | HT-29 | Increased | Decreased |
Epithelial-to-Mesenchymal Transition (EMT) Modulation
The epithelial-to-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development and is pathologically activated in cancer, where it promotes invasion, metastasis, and drug resistance. A key signaling pathway implicated in the induction of EMT is the hepatocyte growth factor (HGF)/c-Met axis. nih.govnih.gov Aberrant activation of the c-Met receptor tyrosine kinase by its ligand HGF triggers downstream signaling cascades that lead to the dissolution of cell-cell junctions, loss of epithelial characteristics (e.g., downregulation of E-cadherin), and acquisition of a migratory, mesenchymal phenotype (e.g., upregulation of Vimentin and N-cadherin). nih.gov
Preclinical studies have identified certain imidazo[1,2-b] google.comnih.govresearchgate.nettriazine derivatives as potent and selective inhibitors of the c-Met kinase. google.com By binding to the ATP-binding site of the c-Met kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream pathways. nih.gov This mechanism of action directly interferes with the signaling cascade that initiates and maintains the EMT process. nih.gov
Therefore, by inhibiting the HGF/c-Met pathway, imidazo[1,2-b] google.comnih.govresearchgate.nettriazine analogues can modulate EMT. google.com This activity is critical for preventing the dissemination of tumor cells from the primary site. The inhibition of c-Met by these compounds can lead to the maintenance of an epithelial phenotype, thereby reducing the invasive and metastatic potential of cancer cells.
Cell Cycle Perturbation
Several studies on 1,2,4-triazine analogues have revealed their ability to interfere with the normal progression of the cell cycle in cancer cells, a hallmark of many anticancer agents. This perturbation often leads to cell cycle arrest at specific checkpoints, preventing cell division and ultimately inducing cell death.
For instance, investigations into a series of pyrazolo[4,3-e]tetrazolo[1,5-b] google.comnih.govresearchgate.nettriazine sulfonamides (compounds MM129, MM130, and MM131) demonstrated distinct effects on the cell cycle distribution in various human cancer cell lines. researchgate.net In prostate cancer (PC-3) and pancreatic cancer (BxPC-3) cells, these compounds induced a significant cell cycle arrest in the G0/G1 phase. researchgate.net This arrest prevents cells from entering the DNA synthesis (S) phase. In contrast, in colorectal carcinoma (HCT 116) cells, the same compounds caused an accumulation of cells in the S phase, suggesting an interference with DNA replication. researchgate.net Furthermore, an increase in the subG1 fraction, indicative of apoptotic cells, was noted in PC-3 and cervical cancer (HeLa) cells. researchgate.net
Separately, a different class of hybrids, 1-(diarylmethyl)-1H-1,2,4-triazoles, was found to cause significant G2/M phase cell cycle arrest in MCF-7 breast cancer cells. reactome.org This indicates that these compounds prevent the cells from entering mitosis, which can also trigger apoptotic pathways.
| Compound Class | Specific Compound(s) | Cell Line | Observed Effect |
|---|---|---|---|
| Pyrazolo[4,3-e]tetrazolo[1,5-b] google.comnih.govresearchgate.nettriazine sulfonamides | MM129, MM130, MM131 | PC-3 (Prostate) | G0/G1 arrest, Increased subG1 fraction |
| BxPC-3 (Pancreatic) | G0/G1 arrest | ||
| HCT 116 (Colorectal) | S phase accumulation | ||
| HeLa (Cervical) | Increased subG1 fraction | ||
| 1-(Diarylmethyl)-1H-1,2,4-triazoles | Not specified | MCF-7 (Breast) | G2/M arrest |
Broader Spectrum Biological Activities (Preclinical in vitro/ex vivo)
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
The imidazo[1,2-b] google.comnih.govresearchgate.nettriazine core and related 1,2,4-triazine structures have been identified as versatile pharmacophores, yielding derivatives with a broad spectrum of antimicrobial activity.
Antibacterial and Antifungal Activity: Numerous studies have demonstrated the efficacy of various triazine analogues against a range of bacterial and fungal pathogens. For example, novel imidazo[2,1-c] google.comnih.govresearchgate.nettriazine derivatives showed high antibacterial and antifungal activities, with one of the most potent compounds exhibiting low Minimum Inhibitory Concentration (MIC) values. google.com Another study found that certain 1,2,4-triazine derivatives exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. researchgate.net Similarly, benzo researchgate.netnih.govimidazo[1,2-d] google.comnih.govresearchgate.nettriazine derivatives have been synthesized and shown to possess obvious fungicidal activities against phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani. mdpi.com The mechanism is thought to involve the unique heterocyclic structure which can interfere with essential cellular processes in the microbes. researchgate.net
Antimycobacterial Activity: The antimicrobial spectrum of this class also extends to mycobacteria. A series of novel imidazo[1,2-b] google.comnih.govresearchgate.netnih.govtetrazine derivatives were synthesized and evaluated for their antimycobacterial properties. Several compounds showed a prominent minimal inhibitory concentration on Mycobacterium tuberculosis H37Rv at 1 μg/ml, suggesting potential as novel anti-tuberculosis agents.
Antiviral Activity: While specific in-vitro antiviral studies on 7-methylimidazo[1,2-b] google.comnih.govresearchgate.nettriazine are not extensively detailed, the broader 1,2,4-triazine class of compounds has been noted for its potential antiviral properties, including anti-HIV activity. nih.gov This suggests that the scaffold is a promising starting point for the development of novel antiviral agents.
| Compound Class | Target Organism | Activity Metric | Result |
|---|---|---|---|
| Imidazo[2,1-c] google.comnih.govresearchgate.nettriazines | Various Bacteria & Fungi | MIC | Low MIC values observed |
| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | E. coli | MIC (µg/mL) | 62.5 |
| S. aureus | MIC (µg/mL) | 125 | |
| Benzo researchgate.netnih.govimidazo[1,2-d] google.comnih.govresearchgate.nettriazines | Botrytis cinerea | Inhibition Rate (%) at 50 µg/mL | Up to 76.7% |
| Rhizoctonia solani | Inhibition Rate (%) at 50 µg/mL | Up to 63.5% | |
| Imidazo[1,2-b] google.comnih.govresearchgate.netnih.govtetrazines | M. tuberculosis H37Rv | MIC (µg/mL) | As low as 1 µg/mL |
Anti-Inflammatory Effects
Derivatives of the 1,2,4-triazine scaffold have been reported to possess significant anti-inflammatory properties. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of key enzymes in the inflammatory cascade. A set of 1,2,4-triazine derivatives were specifically designed and screened as inhibitors of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, particularly the inducible COX-2 isoform, these compounds can effectively reduce inflammation. The anti-inflammatory potential makes this heterocyclic system a valuable scaffold for the development of new therapeutic agents for inflammatory disorders.
Antiparasitic Activity (e.g., Antimalarial, Antileishmanial)
The 1,2,4-triazine nucleus has proven to be a promising foundation for the development of novel antiparasitic agents.
Antimalarial Activity: Notably, a class of bis-1,2,4-triazine compounds has been identified with potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One lead compound, MIPS-0004373, demonstrated rapid and potent action against all asexual blood stages of the parasite. This compound efficiently cleared an established P. berghei infection in vivo, with an efficacy comparable to the standard antimalarial drug chloroquine. This highlights the potential of the bis-1,2,4-triazine pharmacophore for development into a novel treatment for acute malaria.
Antileishmanial and Broader Antiparasitic Potential: While specific studies on the antileishmanial activity of 7-methylimidazo[1,2-b] google.comnih.govresearchgate.nettriazine are limited, related heterocyclic systems containing the 1,2,4-triazole (B32235) ring have been reported to possess antileishmanial properties. The structural similarities and broad bioactivity of the triazine and triazole scaffolds suggest that imidazo[1,2-b] google.comnih.govresearchgate.nettriazine derivatives could be promising candidates for screening against other parasitic diseases.
Anticonvulsant Properties
Despite the structural interest in the imidazo[1,2-b] nih.govnih.govresearchgate.nettriazine scaffold for potential central nervous system activity, a comprehensive review of scientific literature and preclinical research databases reveals a significant gap in the investigation of the anticonvulsant properties of 7-methylimidazo[1,2-b] nih.govnih.govresearchgate.nettriazine and its analogues. To date, there are no published preclinical or in vitro studies specifically evaluating this class of compounds for its efficacy in seizure models.
Standard anticonvulsant screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are routinely used to identify potential antiepileptic agents, have not been reported in the context of these specific molecules. Furthermore, in vitro investigations into their mechanisms of action at relevant molecular targets, such as voltage-gated sodium channels or GABAA receptors, are also absent from the current body of scientific literature.
Consequently, there are no detailed research findings or data tables to present regarding the anticonvulsant profile of 7-methylimidazo[1,2-b] nih.govnih.govresearchgate.nettriazine analogues. The exploration of this particular chemical space for anticonvulsant activity represents an unaddressed area in medicinal chemistry and pharmacology. Future research initiatives would be necessary to synthesize and systematically evaluate these compounds to determine if they possess any potential as novel anticonvulsant agents.
V. Structure Activity Relationship Sar and Computational Studies of 7 Methylimidazo 1,2 B 1 2 3 Triazine Analogues
Elucidation of Key Pharmacophoric Features for Target Interaction
The academic value of 7-methylimidazo[1,2-b] acs.orgnih.govtriazine is rooted in its role as both a synthetic intermediate and a pharmacophore, a molecular framework carrying the essential features responsible for a drug's biological activity. In medicinal chemistry, the imidazotriazine core is often investigated for its bioisosteric similarity to purines, allowing it to interact with a range of biological targets.
SAR studies on a series of 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists have identified several key pharmacophoric features. nih.gov While not all analogues contained the fused imidazole (B134444) ring, the studies on the central triazine ring are highly relevant. For instance, an indole (B1671886) group attached to the triazine ring was found to be crucial, with the indole's N-H group acting as a critical hydrogen bond donor. nih.gov Replacing this with a hydrogen bond acceptor, as in an imidazopyridine analogue, led to a significant loss of activity, confirming the importance of this donor feature. nih.gov Furthermore, aryl substituents on the 5- and 6-positions of the triazine ring appear to bind in distinct pockets, where substitutions can modulate activity. acs.orgnih.gov
These findings suggest a general pharmacophore model for this class of compounds that includes:
A central heterocyclic scaffold (the imidazotriazine core).
Strategically placed hydrogen bond donors and acceptors.
Specific hydrophobic or aromatic groups positioned to interact with distinct sub-pockets of the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the broader class of 1,2,4-triazine derivatives, three-dimensional QSAR (3D-QSAR) studies have been successfully applied to understand the structural requirements for inhibiting targets like human D-amino acid oxidase (h-DAAO), an enzyme implicated in schizophrenia. nih.gov
In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models were developed for a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold inhibitors. nih.gov The resulting models demonstrated good predictive power and stability. nih.gov
Table 1: 3D-QSAR Model Statistics for 1,2,4-Triazine Derivatives as h-DAAO Inhibitors
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |
|---|---|---|
| CoMFA | 0.613 | 0.966 |
| CoMSIA | 0.669 | 0.985 |
Data sourced from a study on h-DAAO inhibitors. nih.gov
The contour maps generated from these models revealed critical insights. For example, the CoMFA steric contour map indicated that bulky substituents at certain positions were favored for enhanced activity, while the electrostatic maps highlighted regions where electropositive or electronegative groups would be beneficial. nih.gov The CoMSIA maps further detailed the importance of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Although this study was not performed on 7-methylimidazo[1,2-b] acs.orgnih.govtriazine itself, it establishes a valid computational framework that could be applied to optimize this specific scaffold for various targets.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand, such as a 7-methylimidazo[1,2-b] acs.orgnih.govtriazine analogue, binds to its receptor protein at an atomic level.
GPR84: Molecular docking studies have been instrumental in hypothesizing the binding mode of 1,2,4-triazine-based antagonists within the GPR84 receptor. acs.org In the absence of an experimentally determined crystal structure, a high-quality AlphaFold-generated structure of human GPR84 was used for docking experiments. acs.org The simulations predicted that these antagonists bind to an orthosteric site on the receptor, with different parts of the molecule occupying specific regions, such as the extracellular loop 2 (ECL2). acs.orgnih.gov
DHFR: Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer drugs. nih.govresearchgate.net Molecular docking has been routinely used to understand the interaction of various inhibitors, including those with triazine scaffolds, with the DHFR active site. nih.govugm.ac.id These studies use algorithms to fit the ligand into the enzyme's active site cavity, predicting the most stable binding conformation. nih.gov For example, docking studies on 4-anilinoquinoline-triazine hybrids have been used to highlight their binding modes in both wild-type and mutant forms of Plasmodium falciparum DHFR. medjchem.com
The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. Computational studies provide detailed analyses of these interactions.
GPR84: For 1,2,4-triazine antagonists docked into GPR84, specific interactions were identified that anchor the ligand in the binding pocket. acs.org Key predicted interactions include:
Pi-Pi Stacking: The anisole (B1667542) substituent at the 6-position of the triazine ring was predicted to form π–π stacking interactions with phenylalanine residues Phe101 and Phe335. acs.org
Cation-Pi Interaction: The same anisole group also forms a cation−π interaction with an arginine residue, Arg172, located in the ECL2 of the receptor. acs.org
Hydrogen Bonding: As noted in the pharmacophore analysis, the N-H group of an indole substituent is a critical hydrogen bond donor. nih.gov
Table 2: Predicted Key Protein-Ligand Interactions for a 1,2,4-Triazine Antagonist with GPR84
| Interaction Type | Ligand Moiety | Receptor Amino Acid Residue |
|---|---|---|
| Pi-Pi Stacking | Anisole at 6-position | Phe101, Phe335 |
| Cation-Pi | Anisole at 6-position | Arg172 |
| Hydrogen Bonding | Indole N-H | (Not specified) |
Data derived from docking studies on GPR84 antagonists. acs.orgnih.gov
DHFR: In the case of DHFR inhibitors, interactions often involve hydrophobic contacts and hydrogen bonds. For instance, docking of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives revealed that chloro-substituted naphthyl rings make significant hydrophobic contact with residues such as Leu 22, Phe 31, and Pro 61, leading to enhanced enzyme inhibition. nih.gov These types of hydrophobic and hydrogen bonding interactions are characteristic of ligands that bind to the DHFR active site. nih.govnih.gov
Mutagenesis Studies to Validate Binding Site Interactions
To experimentally validate the binding poses predicted by molecular docking, site-directed mutagenesis studies are often performed. In these experiments, specific amino acid residues in the receptor's binding site are mutated, and the effect on ligand binding or activity is measured. A significant change in activity upon mutation of a specific residue provides strong evidence for its involvement in the interaction.
In the investigation of 1,2,4-triazine antagonists for the GPR84 receptor, mutagenesis studies were conducted to support the in silico docking results. acs.org By mutating key residues like Phe101, Arg172, and Phe335—which were predicted by docking to form π–π and cation−π interactions—researchers could confirm their importance for antagonist binding. acs.org A loss of antagonist potency upon mutation of these residues would validate the proposed binding model and confirm the crucial role of these specific interactions in the ligand-receptor recognition process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
